An In-depth Technical Guide to 2-Bromo-1-phenylethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-1-phenylethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-phenylethanol is a vital chiral building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of enantiomerically pure drug candidates. Its structure, featuring a phenyl group, a hydroxyl group, and a bromine atom on a two-carbon chain, offers a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-phenylethanol, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological pathways.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-Bromo-1-phenylethanol are summarized below, providing essential data for its handling, application in reactions, and analytical characterization.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Density | 1.503 g/cm³[1][2] |
| Boiling Point | 261.6 °C at 760 mmHg[1][2] |
| Melting Point | 39 °C |
| Flash Point | 135.6 °C[1][2] |
| Solubility | Soluble in organic solvents, limited solubility in water.[1][2] |
| Refractive Index | 1.5800 (estimate) |
Chemical Properties
| Property | Value |
| IUPAC Name | 2-bromo-1-phenylethanol[3] |
| CAS Number | 2425-28-7 (racemic), 73908-23-3 ((R)-enantiomer)[1][4] |
| Chirality | Contains a stereocenter at the carbon bearing the hydroxyl group, existing as (R) and (S) enantiomers.[1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 2-Bromo-1-phenylethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.27 | s | 5H, Ar-H | |
| 4.77 | dd | 4, 8 | 1H, CHOH | |
| 3.40 | m | 2H, CH₂Br | ||
| 3.17 | s | 1H, OH | ||
| ¹³C NMR | 140.3 | Ar-C (quaternary) | ||
| 128.7 | Ar-CH | |||
| 128.5 | Ar-CH | |||
| 126.0 | Ar-CH | |||
| 73.8 | CHOH | |||
| 40.2 | CH₂Br |
Note: NMR data is based on a representative spectrum and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1490, 1450 | Strong | C=C stretch (aromatic ring) |
| ~1060 | Strong | C-O stretch (alcohol) |
| ~700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of 2-Bromo-1-phenylethanol exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).
| m/z | Interpretation |
| 200/202 | [M]⁺, Molecular ion |
| 107 | [M - CH₂Br]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Bromo-1-phenylethanol are provided below, offering guidance for laboratory preparation.
Synthesis via Bromination of Styrene
This method involves the reaction of styrene with a bromine source in the presence of water to form the bromohydrin.
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve styrene in a mixture of DMSO and water.
-
Cool the mixture in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) in portions while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-Bromo-1-phenylethanol.
Enantioselective Synthesis via Asymmetric Reduction of 2-Bromoacetophenone
This protocol describes the synthesis of enantiomerically enriched 2-Bromo-1-phenylethanol using a chiral catalyst.
Materials:
-
2-Bromoacetophenone
-
(R)- or (S)-CBS-oxazaborolidine catalyst
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the CBS catalyst in anhydrous THF at 0-5 °C under an inert atmosphere, add borane dimethyl sulfide complex dropwise.
-
Add a solution of 2-bromoacetophenone in anhydrous THF to the catalyst mixture at a rate that maintains the internal temperature below 5 °C.[5]
-
Monitor the reaction by TLC until the starting material is consumed.[5]
-
Carefully quench the reaction by the slow addition of methanol.[5]
-
Add saturated aqueous ammonium chloride and extract the product with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-Bromo-1-phenylethanol.[5]
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of 2-Bromo-1-phenylethanol.
Caption: A generalized workflow for the synthesis and purification of 2-Bromo-1-phenylethanol.
β2-Adrenergic Receptor Signaling Pathway
(R)-2-Bromo-1-phenylethanol serves as a precursor to compounds that can interact with adrenergic receptors. The diagram below illustrates the signaling cascade initiated by a β2-adrenergic receptor agonist.
Caption: Simplified signaling pathway of a β2-adrenergic receptor agonist.
